3-Bromo-5-chloro-2-(chloromethyl)thiophene
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Overview
Description
3-Bromo-5-chloro-2-(chloromethyl)thiophene is a polyhalogenated thiophene derivative. Thiophenes are a class of heterocyclic compounds containing a sulfur atom in a five-membered ring. The presence of multiple halogen atoms in this compound makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-chloro-2-(chloromethyl)thiophene typically involves halogenation reactions. One common method is the halogen dance reaction, which involves the treatment of halogenated thiophenes with lithium diisopropylamide (LDA) to form rearranged lithiated intermediates . These intermediates can then be treated with halogenating agents such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) to introduce the desired halogen atoms .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale halogenation processes using similar reagents and conditions as in laboratory synthesis. The scalability of these reactions allows for the efficient production of the compound for various applications .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-chloro-2-(chloromethyl)thiophene undergoes several types of chemical reactions, including:
Substitution Reactions: The halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction reactions can lead to the formation of thiol derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace halogen atoms with alkoxy or other nucleophilic groups.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted thiophenes can be formed.
Oxidation Products: Sulfoxides and sulfones are common oxidation products.
Reduction Products: Thiol derivatives are typical products of reduction reactions.
Scientific Research Applications
3-Bromo-5-chloro-2-(chloromethyl)thiophene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Bromo-5-chloro-2-(chloromethyl)thiophene depends on its specific application. The presence of halogen atoms can enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-(chloromethyl)thiophene
- 3-Bromo-2-chloro-5-(chloromethyl)thiophene
- 4-Bromo-2-chlorothiophene
Uniqueness
3-Bromo-5-chloro-2-(chloromethyl)thiophene is unique due to its specific halogenation pattern, which imparts distinct chemical reactivity and biological activity compared to other thiophene derivatives.
Properties
Molecular Formula |
C5H3BrCl2S |
---|---|
Molecular Weight |
245.95 g/mol |
IUPAC Name |
3-bromo-5-chloro-2-(chloromethyl)thiophene |
InChI |
InChI=1S/C5H3BrCl2S/c6-3-1-5(8)9-4(3)2-7/h1H,2H2 |
InChI Key |
HPMWNNPINKUJNX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1Br)CCl)Cl |
Origin of Product |
United States |
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